1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one
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Overview
Description
The compound “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . They have been used in pharmaceutical compositions for the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solutionScientific Research Applications
Synthesis and Structural Characterization
- Novel derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been synthesized and characterized, offering insights into their structural properties. These derivatives include 5-alkyl-2-ferrocenyl derivatives (Xie et al., 2008) and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (Zhang et al., 2008).
Biological Evaluation and Anticancer Potential
- Studies have shown that these compounds exhibit inhibitory effects on the growth of A549 lung cancer cells, suggesting their potential as anticancer agents (Xie et al., 2008); (Zhang et al., 2008).
Luminescent Properties and Synthetic Applications
- The derivatives have been utilized in the synthesis of luminescent compounds, like styryl-1H-pyrazoles and propenyl-1H-pyrazoles, showing potential applications in fluorescent probes and complexing with various ions (Itakhunov et al., 2022).
Potential Against Various Diseases
- Some studies have identified the utility of these derivatives in inhibiting ATP synthase in Mycobacterium tuberculosis, suggesting a potential therapeutic application for treating tuberculosis (Surase et al., 2017).
Antimicrobial and Antifungal Properties
- Various derivatives have demonstrated antimicrobial and antifungal activities, indicating their potential in developing new treatments against bacterial and fungal infections (Hassan, 2013); (Al‐Azmi & Mahmoud, 2020).
Potential in Neurological Research
- Preliminary investigations have suggested the role of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as modulators in preclinical models of schizophrenia, indicating their relevance in neurological research (Conde-Ceide et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 belongs to the G-protein-coupled family of receptors and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . It binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate . This modulation leads to a decrease in the receptor’s activity .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by the binding of glutamate . Activation of these receptors leads to various cellular events through intracellular signaling partners .
Pharmacokinetics
For instance, some cyclic derivatives have demonstrated improved plasma exposure compared to their acyclic counterparts .
Result of Action
The action of this compound as a negative allosteric modulator of mGluR2 can lead to changes in neuronal excitability and synaptic transmission . This can potentially impact various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Biochemical Analysis
Biochemical Properties
The compound interacts with the mGluR2, a G-protein-coupled receptor involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system . The binding of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one to mGluR2 leads to a decrease in the receptor’s response to glutamate, hence its classification as a negative allosteric modulator .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with mGluR2. By modulating the activity of this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGluR2. This binding event alters the conformation of the receptor, reducing its affinity for glutamate and thereby decreasing the receptor’s activity .
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-11(15)13-7-8-14-10(9-13)5-6-12-14/h2,5-6H,1,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSYXNBIUZYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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